molecular formula C11H12N2O2 B3213497 2-(3,4-Dimethoxyphenyl)imidazole CAS No. 1119531-20-2

2-(3,4-Dimethoxyphenyl)imidazole

Cat. No.: B3213497
CAS No.: 1119531-20-2
M. Wt: 204.22 g/mol
InChI Key: KCDNZLQKAOCNDY-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Heterocyclic Scaffold in Modern Chemical Science

The imidazole nucleus is considered a privileged structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. semanticscholar.orgbenthamdirect.com This versatility stems from its unique electronic and structural features. The imidazole ring is amphoteric, capable of acting as both an acid and a base, which allows it to participate in various biological interactions. humanjournals.comwjpsonline.com Its ability to form hydrogen bonds, coordinate with metal ions, and engage in ion-dipole, cation-pi, and pi-pi stacking interactions enables imidazole-containing molecules to bind effectively to a diverse range of enzymes and receptors. semanticscholar.orgbenthamdirect.com

This broad spectrum of binding capabilities has led to the development of imidazole derivatives with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive agents. semanticscholar.orgnih.govresearchgate.net The imidazole core is a key component in many established drugs, underscoring its importance in drug discovery and development. researchgate.net

Overview of Aryl-Substituted Imidazoles in Academic Investigations

The introduction of aryl substituents onto the imidazole scaffold significantly expands its chemical space and biological activity profile. Aryl-substituted imidazoles are a major focus of academic and industrial research due to their potential as therapeutic agents. The nature and position of the aryl group, as well as other substituents on the imidazole ring, can be systematically varied to fine-tune the molecule's pharmacological properties. mdpi.comnih.gov

Research has demonstrated that the substitution pattern on a pendant aryl ring can influence the lipophilic and electronic environment of the molecule, thereby affecting its biological activity. mdpi.com For instance, studies on tri-aryl imidazole derivatives have shown that different substituents on the 2-aryl moiety can modulate their inhibitory action against specific enzymes. mdpi.com The synthesis of various aryl-substituted imidazoles, including those with phenyl, methoxyphenyl, and chlorophenyl groups, has been extensively explored to develop compounds with enhanced efficacy and selectivity for various biological targets. nih.govnih.govacs.org

Research Gaps and Motivations for Investigating 2-(3,4-Dimethoxyphenyl)imidazole

While the broader class of aryl-substituted imidazoles has been extensively studied, specific derivatives such as this compound present unique areas for investigation. The presence of the 3,4-dimethoxyphenyl group introduces specific electronic and steric properties that can influence the molecule's interaction with biological targets. Research into related compounds, such as 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids, has indicated the potential for this particular substitution pattern to confer anticancer activity. researchgate.net

A significant portion of the existing research focuses on the synthesis and biological evaluation of various imidazole derivatives, often as part of larger compound libraries. nih.govijpsjournal.com However, detailed mechanistic studies and the full characterization of the pharmacological profile of this compound itself are not as extensively documented. There is a clear motivation to bridge this gap by conducting more focused research on this specific compound. This includes a deeper exploration of its potential biological activities, understanding its structure-activity relationships, and elucidating its mechanisms of action. Such investigations are crucial for unlocking the full therapeutic potential of this and related imidazole derivatives. The continued exploration of such compounds is driven by the need for novel and more effective therapeutic agents to address a range of diseases. nih.govscilit.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-9-4-3-8(7-10(9)15-2)11-12-5-6-13-11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDNZLQKAOCNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=CN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Imidazole and Analogues

Classical and Contemporary Approaches to 2-Arylimidazole Synthesis

Traditional methods for imidazole (B134444) ring formation have been refined over the years to improve yields, reduce reaction times, and expand substrate scope. These methods often serve as the foundation for the synthesis of complex imidazole derivatives.

Debus-Radziszewski Reaction Modifications for 2-(3,4-Dimethoxyphenyl)imidazole (e.g., via 3,4-dimethoxybenzaldehyde)

The Debus-Radziszewski reaction, first reported in the 19th century, is a cornerstone of imidazole synthesis. wikipedia.org This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.netresearchgate.net The versatility of this reaction allows for the synthesis of a wide range of substituted imidazoles by varying the aldehyde component.

In the context of this compound, 3,4-dimethoxybenzaldehyde (B141060) serves as the key aldehyde precursor. The reaction proceeds by condensing 3,4-dimethoxybenzaldehyde with a dicarbonyl compound and an ammonia source. While the classic reaction often suffers from low yields and the formation of side products, various modifications have been developed to enhance its efficiency. scribd.com These modifications include the use of different catalysts and reaction conditions, such as microwave irradiation, to improve yields and shorten reaction times. For instance, the use of catalysts like cupric chloride under microwave irradiation has been shown to be effective in the synthesis of 2,4,5-trisubstituted imidazoles. nih.gov

A plausible reaction scheme for the synthesis of a this compound derivative via a modified Debus-Radziszewski reaction is presented below:

Table 1: Examples of Debus-Radziszewski Reaction for Substituted Imidazoles

Aldehyde Dicarbonyl Compound Ammonia Source Catalyst/Conditions Product Yield (%) Reference
3,4-Dimethoxybenzaldehyde Benzil Ammonium (B1175870) Acetate Cupric Chloride / Microwave 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole Not Specified nih.gov
Benzaldehyde (B42025) Benzil Ammonium Acetate Cupric Chloride / Microwave 2,4,5-Triphenyl-1H-imidazole 92 nih.gov
4-Methoxybenzaldehyde Benzil Ammonium Acetate Cupric Chloride / Microwave 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole 92 nih.gov

Van Leusen Imidazole Synthesis and Adaptations

The Van Leusen imidazole synthesis is another powerful tool for the construction of the imidazole ring. This method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org A key advantage of this reaction is its adaptability to a three-component format, where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.orgresearchgate.net

For the synthesis of 2-arylimidazoles, an aromatic aldehyde is condensed with an amine to form the corresponding aldimine, which then reacts with TosMIC in the presence of a base. nih.gov This approach offers a high degree of flexibility in introducing substituents at the 1 and 5 positions of the imidazole ring. While specific examples detailing the synthesis of this compound using this method are not abundant in the readily available literature, the general applicability of the Van Leusen reaction to aromatic aldehydes suggests its feasibility for this target molecule. The reaction is known for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Multicomponent Reaction Strategies for Substituted Imidazoles

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including substituted imidazoles. mdpi.com These reactions involve the combination of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants. mdpi.com

Several MCRs have been developed for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. orientjchem.org These reactions often utilize a variation of the Debus-Radziszewski synthesis, employing a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium salt. The choice of catalyst is crucial for the success of these reactions, with various Lewis acids and solid-supported catalysts being employed to promote the cyclization and dehydration steps. For instance, p-toluenesulfonic acid (PTSA) has been used as an effective catalyst for the one-pot synthesis of highly substituted imidazoles in good yields. wikipedia.org

Table 2: Multicomponent Synthesis of 2-Aryl-4,5-diphenylimidazoles

Aldehyde Catalyst (mol%) Time (h) Yield (%) Reference
4-Chlorobenzaldehyde PTSA (5) 2.0 95 wikipedia.org
4-Methylbenzaldehyde PTSA (5) 2.5 92 wikipedia.org
4-Methoxybenzaldehyde PTSA (5) 3.0 90 wikipedia.org
3-Nitrobenzaldehyde PTSA (5) 2.5 94 wikipedia.org

Modern Catalytic Methods for the Construction of this compound

In recent years, transition metal-catalyzed reactions have revolutionized the field of organic synthesis, offering novel and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles.

Metal-Catalyzed C-H Functionalization and Cross-Coupling Reactions

Palladium-catalyzed C-H functionalization has become a powerful strategy for the direct arylation of heterocycles, including imidazoles. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic imidazoles, thus offering a more atom- and step-economical route. acs.org The direct arylation of the imidazole core can be achieved by reacting an imidazole substrate with an aryl halide in the presence of a palladium catalyst and a suitable base. nih.govacs.org The regioselectivity of the arylation (typically at the C2 or C5 position) can often be controlled by the choice of directing groups, ligands, and reaction conditions.

While the direct C-H functionalization of the pre-formed imidazole ring is a common strategy, metal-catalyzed cross-coupling reactions can also be employed to construct the 2-arylimidazole scaffold. For instance, a pre-functionalized imidazole, such as a 2-haloimidazole, can be coupled with an arylboronic acid (Suzuki coupling) or other organometallic reagents.

Copper-Catalyzed α-Amination and Oxidative C-C Bond Cleavage Routes to Aryl Imidazoles

Copper catalysis has gained significant attention as a more sustainable and cost-effective alternative to palladium catalysis. organic-chemistry.orgresearchgate.net Several copper-catalyzed methods for the synthesis of aryl imidazoles have been developed, often involving novel reaction pathways.

One such innovative approach involves the copper-catalyzed α-amination of ketones followed by an oxidative C-C bond cleavage. rsc.orgnih.gov In this one-pot synthesis, a ketone reacts with an ammonia source in the presence of a copper salt. The reaction proceeds through the formation of an α-amino ketone intermediate, which then undergoes oxidative cleavage and subsequent cyclization to form the imidazole ring. rsc.orgnih.gov This methodology provides a unique route to divergent aryl imidazole derivatives from readily available ketones. rsc.org

Another strategy involves the copper-catalyzed oxidative C-H/C-H cross-coupling reaction between an imidazole and an arene. This method allows for the direct formation of a C-C bond between the C2 position of the imidazole and the aryl group. These reactions are typically carried out in the presence of an oxidant to facilitate the catalytic cycle. The development of photoinduced copper-catalyzed C-H arylation of imidazoles represents a recent advancement, enabling these transformations to occur under mild conditions. researchgate.net

Organocatalytic Systems in Imidazole Synthesis

Organocatalysis has emerged as a powerful tool in the synthesis of substituted imidazoles, offering a metal-free alternative that often leads to high yields and selectivity. ias.ac.in These systems utilize small organic molecules to catalyze reactions, aligning with the principles of green chemistry. ias.ac.in A variety of organocatalysts have been successfully employed in multicomponent reactions (MCRs) to construct the imidazole core. tandfonline.comrsc.org

Key organocatalytic strategies include:

Thiazolium-based Catalysis : A one-pot synthesis of substituted imidazoles has been described involving the thiazolium-catalyzed addition of an aldehyde to an acyl imine. wustl.edunih.gov This process generates an α-ketoamide intermediate in situ, which then undergoes ring closure to form the imidazole ring. wustl.edunih.gov

N-Heterocyclic Carbenes (NHCs) : NHCs have been utilized as effective organocatalysts for the one-pot tandem synthesis of 1,2,4,5-tetra-substituted imidazoles through a condensation/oxidation/cyclization/aromatization sequence. tandfonline.com

Natural Product-Derived Catalysts : Environmentally friendly approaches have employed natural products like ascorbic acid (Vitamin C) as an efficient organocatalyst. tandfonline.com In one example, ascorbic acid (10 mol%) catalyzed the four-component reaction of benzil, primary amines, various aldehydes, and ammonium acetate under solvent-free conditions at 100°C to provide 1,2,4,5-tetrasubstituted imidazoles in good to excellent yields. tandfonline.com

Imidazole as an Organocatalyst : The imidazole molecule itself can function as an organocatalyst in various organic transformations, including the synthesis of other heterocyclic compounds. ias.ac.inrsc.org Its distinct reactivity pattern makes it a versatile reagent in MCRs. ias.ac.in

Chiral Bicyclic Imidazoles : Chiral bicyclic imidazole catalysts have been designed and synthesized for asymmetric organocatalysis. acs.org Catalysts based on skeletons like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) have been successfully applied in several enantioselective reactions. acs.org

The use of organocatalysts in MCRs provides a practical and diversity-oriented pathway for synthesizing functionalized imidazoles from readily available starting materials. ias.ac.intandfonline.com

Sustainable and Green Chemistry Approaches for this compound Synthesis

In recent years, the development of sustainable synthetic methods has become a primary focus in organic chemistry. nih.gov For the synthesis of this compound and its analogues, green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govasianpubs.org Key strategies include the use of microwave irradiation, solvent-free reaction conditions, and the application of ionic liquids. asianpubs.orgresearchgate.net

Microwave-assisted synthesis has become a valuable technique for the rapid and efficient production of imidazole derivatives. This method often results in significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govmdpi.com

Several protocols have been developed for the microwave-assisted synthesis of substituted imidazoles:

A one-pot, multicomponent reaction for synthesizing novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazoles uses p-toluenesulfonic acid as a catalyst in ethanol under microwave irradiation. nih.gov This method is applicable to a wide range of primary amines and is considered a green protocol due to the use of a green solvent, an efficient heating method, and a one-pot technique. nih.gov

Trisubstituted imidazoles have been obtained in high yields (up to 80%) via the condensation of benzil, various aldehydes, and ammonium acetate under solvent-free microwave irradiation, catalyzed by (NH₄)₆Mo₇O₂₄·4H₂O. nih.gov

The synthesis of 1,2-disubstituted benzimidazoles has been achieved with excellent yields (86-99%) in short reaction times (5-10 minutes) under solvent-free microwave conditions using Er(OTf)₃ as a catalyst. mdpi.com

The use of an ionic liquid, [BMIM][BF4], as a catalyst under microwave irradiation (240 watts) without any solvent has been shown to produce trisubstituted imidazoles in 7-9 minutes with yields ranging from 80-86%. researchgate.net

Table 1: Comparison of Microwave-Assisted Imidazole Synthesis Protocols
ReactantsCatalystSolventTimeYieldReference
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, NH₄OAcp-toluenesulfonic acidEthanolNot specified46-80% nih.gov
Benzil, aldehydes, NH₄OAc(NH₄)₆Mo₇O₂₄·4H₂OSolvent-freeNot specified~80% nih.gov
N-phenyl-o-phenylenediamine, aldehydesEr(OTf)₃ (1 mol%)Solvent-free5-10 min86-99% mdpi.com
Carboxaldehyde, benzil, NH₄OAc[BMIM][BF4] (15 mol%)Solvent-free7-9 min80-86% researchgate.net

Eliminating volatile organic solvents is a cornerstone of green chemistry. acs.org Solvent-free reactions and the use of ionic liquids (ILs) as alternative reaction media or catalysts are prominent strategies in the synthesis of imidazoles. tandfonline.comasianpubs.org

Solvent-Free Synthesis: Conducting reactions between neat reactants, often with thermal or mechanical activation, can lead to higher efficiency and reduced environmental impact. asianpubs.orgacs.org A convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of imidazole derivatives by heating a mixture of o-phenylenediamines or benzil, an aromatic aldehyde, and ammonium acetate at approximately 70°C for one hour, resulting in high yields. asianpubs.org Similarly, 1,2,4,5-tetrasubstituted imidazoles have been synthesized using ascorbic acid as an organocatalyst under solvent-free conditions. tandfonline.com

Ionic Liquid Mediated Syntheses: Ionic liquids are salts with low melting points that are often considered green solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. mdpi.com They can act as both the solvent and the catalyst in chemical reactions. mdpi.com

The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF4], has been used as an efficient and recyclable catalyst for the synthesis of trisubstituted imidazoles via a multi-component condensation strategy, providing better yields in shorter times compared to conventional reflux conditions. researchgate.net

A Brønsted acid ionic liquid, triphenyl(propyl-3-sulfonyl)phosphonium toluenesulfonate, has been used as a catalyst for the solvent-free synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles at 100°C, achieving excellent yields of over 96%. nih.gov

The inherent structure of imidazolium-based ILs, with their tunable cations and anions, allows them to be designed for specific catalytic applications, including acting as organocatalysts themselves. mdpi.com

Regioselective Functionalization Strategies for Substituted Imidazole Rings

The functionalization of pre-formed imidazole rings is a crucial strategy for creating complex and diverse molecular architectures. A significant challenge in this area is controlling the regioselectivity of the reaction, as the imidazole ring possesses multiple reactive sites (three carbon atoms and two nitrogen atoms). nih.govacs.org Advanced catalytic methods have been developed to direct the introduction of substituents to specific positions on the ring.

Controlling substitution at the nitrogen versus the carbon atoms, and among the different carbon positions (C2, C4, C5), is a key objective.

N-Alkylation/N-Arylation: The introduction of substituents at one of the nitrogen atoms is a common modification. Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, are widely used. researchgate.netresearchgate.net For instance, inexpensive and stable Salen-Cu(II) complexes have been shown to effectively catalyze the N-arylation of imidazoles with various aryl iodides and bromides under mild conditions, yielding moderate to excellent results. scirp.org

C-Arylation: Direct C-H arylation offers an atom-economical method for functionalizing the carbon backbone of the imidazole ring. Palladium-catalyzed reactions are particularly effective for this transformation. nih.govacs.org

C2 and C5-Arylation : Catalytic methods have been developed for the selective arylation at the C5 and C2 positions of N-protected imidazoles. nih.govacs.org These protocols can utilize both aryl bromides and more affordable aryl chlorides as coupling partners under practical laboratory conditions. nih.govacs.org The regioselectivity between C2 and C5 can often be controlled by the choice of catalyst and reaction conditions. nih.govacs.org

C4-Arylation : The C4 position of the imidazole ring is generally less reactive towards C-H arylation. nih.govacs.org To overcome this, a strategy known as the "SEM-switch" has been developed. nih.govacs.org This involves the transposition of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from the N1 to the N3 nitrogen. This switch alters the electronic properties of the ring, enabling the functionalization of the C4 position. nih.govacs.org

This comprehensive approach allows for the sequential and regioselective arylation of all three C-H bonds of the imidazole core, providing a powerful tool for constructing complex arylated imidazoles. nih.govacs.org

Table 2: Regioselective Functionalization of Imidazole
PositionReaction TypeCatalyst SystemKey StrategyReference
N1/N3N-ArylationSalen-Cu(II) ComplexesCoupling with aryl halides scirp.org
C2C-H ArylationPalladiumDirect arylation with aryl chlorides/bromides nih.govacs.org
C5C-H ArylationPalladiumDirect arylation with complementary regioselectivity to C2 nih.govacs.org
C4C-H ArylationPalladium"SEM-switch" (protecting group transposition) to activate the C4 position nih.govacs.org

Modifying the distinct parts of the this compound scaffold—the imidazole ring and the appended dimethoxyphenyl group—allows for fine-tuning of the molecule's properties.

Modification of the Imidazole Moiety: Beyond the N-alkylation and C-arylation strategies discussed previously, the imidazole core can be incorporated into more complex structures. Chiral bicyclic imidazoles, for example, are synthesized by modifying the imidazole backbone to create rigid, stereochemically defined catalysts for asymmetric synthesis. acs.org This demonstrates how the fundamental imidazole structure can be strategically altered to impart specific functions.

Modification of the Phenyl Moiety: Functionalizing the 3,4-dimethoxyphenyl ring requires methods that can operate selectively in the presence of the imidazole heterocycle.

Directed Metalation : The regioselectivity of functionalizing the phenyl ring can be controlled through directed metalation. The choice of a specific metal-amide base can determine which aromatic C-H bond is deprotonated, allowing for the introduction of an electrophile at a desired position. nih.gov For aryl azoles, a highly regioselective ortho-magnesiation can be achieved using a tailored magnesium amide base, which enables subsequent functionalization, such as a palladium-catalyzed arylation. nih.gov

Lewis Acid Catalysis : Super Lewis acids like iron(III) triflimide can catalyze the regioselective halogenation of electron-rich aromatic rings, such as the dimethoxyphenyl group. thieme-connect.de The resulting halogenated aryl imidazole can then be used in further cross-coupling reactions to introduce a variety of other functional groups. thieme-connect.de

These strategies provide a versatile toolkit for the selective modification of either the heterocyclic or the aromatic portion of this compound, enabling the synthesis of a wide range of analogues for further investigation.

Advanced Spectroscopic and Structural Elucidation of 2 3,4 Dimethoxyphenyl Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(3,4-Dimethoxyphenyl)imidazole, both one-dimensional and two-dimensional NMR techniques are employed to obtain a complete structural assignment.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary evidence for the structure of this compound. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the dimethoxyphenyl ring, and the methoxy (B1213986) groups. Due to rapid tautomerism, the two protons on the imidazole ring (at positions 4 and 5) may appear as a single, averaged signal. researchgate.net The N-H proton of the imidazole often appears as a broad singlet which can be confirmed by a D₂O exchange experiment. researchgate.net The aromatic protons of the 3,4-dimethoxyphenyl group will present as a characteristic set of multiplets in the aromatic region of the spectrum. The six protons of the two methoxy groups are expected to appear as two distinct singlets in the upfield region.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the fast tautomeric exchange on the NMR timescale, the C4 and C5 carbons of the imidazole ring are often observed as a single, equivalent resonance. ipb.pt The spectrum will also show distinct signals for the carbon atoms of the dimethoxyphenyl ring, including the two carbons bearing the methoxy groups, and the characteristic signal for the C2 carbon of the imidazole ring, which typically appears further downfield. researchgate.netipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from closely related structures and general NMR principles.

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole N-H11.0 - 13.0 (broad s)-
Imidazole H4/H5~7.10 (s)~123.0
Imidazole C2-~145.0
Phenyl H2'~7.5 (d)~112.0
Phenyl H5'~6.9 (d)~110.0
Phenyl H6'~7.4 (dd)~120.0
Phenyl C1'-~124.0
Phenyl C3'-~149.0
Phenyl C4'-~149.5
Methoxy (-OCH₃)~3.9 (s, 6H)~56.0

s = singlet, d = doublet, dd = doublet of doublets

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, a COSY spectrum would confirm the connectivity of the protons on the dimethoxyphenyl ring, showing a cross-peak between H5' and H6'. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. An HSQC spectrum would definitively link each proton signal (e.g., H5', H6', H2', imidazole H4/H5, and methoxy protons) to its corresponding carbon signal in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range couplings (typically 2-3 bonds), which helps to piece together the entire molecular structure. Key expected correlations for this molecule would include:

Correlations from the methoxy protons to the C3' and C4' carbons of the phenyl ring.

Correlations from the aromatic proton H2' to the imidazole carbon C2.

Correlations from the imidazole protons (H4/H5) to the imidazole carbons (C2, C4, C5). ipb.ptresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum would show a correlation between the aromatic proton H2' and the imidazole N-H proton, confirming their spatial proximity. It would also show correlations between the methoxy protons and the adjacent aromatic proton H2' or H5'.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. A broad absorption band is expected in the region of 3200-2800 cm⁻¹, which is characteristic of the N-H stretching vibration of the imidazole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The spectrum also shows characteristic absorptions for the C=N and C=C stretching vibrations of the imidazole and phenyl rings in the 1650-1450 cm⁻¹ region. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the dimethoxy groups are expected around 1260 cm⁻¹ and 1025 cm⁻¹, respectively. mdpi.comnih.gov

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3200 - 2800N-H StretchImidazole Ring
3100 - 3000C-H StretchAromatic (Phenyl & Imidazole)
2980 - 2850C-H StretchMethoxy (-OCH₃)
~1620C=N StretchImidazole Ring
1600 - 1450C=C StretchAromatic (Phenyl & Imidazole)
~1260Asymmetric C-O-C StretchAryl Ether
~1025Symmetric C-O-C StretchAryl Ether
~850 - 750C-H Out-of-plane BendAromatic

Raman spectroscopy serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes of both the phenyl and imidazole rings. researchgate.netresearchgate.net These symmetric stretching modes provide a clear fingerprint for the aromatic core of the molecule. The C-H stretching vibrations and other skeletal modes would also be visible, confirming the assignments from the FT-IR spectrum. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern under ionization. For this compound (C₁₁H₁₂N₂O₂), the calculated monoisotopic mass is 204.0899 g/mol .

The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z = 204. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for such structures include:

Loss of a methyl radical (•CH₃) from a methoxy group, resulting in a strong peak at m/z 189 ([M-15]⁺). miamioh.edu

Loss of formaldehyde (B43269) (CH₂O) from the dimethoxy-substituted ring.

Cleavage of the imidazole ring, a characteristic fragmentation for imidazoles, often involving the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 177 ([M-27]⁺). chemicalbook.com

Fragmentation of the dimethoxyphenyl group, which can lead to various smaller charged fragments.

Analysis of these fragments allows for the confirmation of the different structural units within the molecule, corroborating the data obtained from NMR and vibrational spectroscopy. nih.govsapub.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

Native mass spectrometry, an evolving application, utilizes techniques like electrospray ionization (ESI) to study biomolecular complexes in their non-covalent state. nih.govnih.govresearchgate.net Imidazole and its derivatives have been shown to act as charge-reducing reagents in native MS, improving spectral quality and stabilizing complexes during analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.govembopress.org This method is essential for analyzing complex mixtures, identifying impurities, and quantifying specific compounds. wiley.comresearchgate.netnih.gov

In the analysis of this compound, LC-MS would first involve separating the compound from any reaction byproducts or starting materials on an HPLC column. A common choice for such aromatic, heterocyclic compounds would be a reversed-phase column, like a C18 column. researchgate.net A mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid to facilitate ionization, would be used for elution. nih.govresearchgate.net

Following separation, the eluent is introduced into the mass spectrometer's ion source (e.g., ESI). The mass spectrometer then detects the m/z of the parent ion of this compound and its fragments, confirming its identity and providing quantitative information. mdpi.comnih.gov The development of LC-MS/MS methods, which involve tandem mass spectrometry, allows for highly selective and sensitive quantification, achieving detection limits in the fmol range for some imidazole-containing dipeptides. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction of this compound Derivatives

While the crystal structure for this compound itself is not detailed in the search results, a closely related derivative, 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole , has been synthesized and characterized by single-crystal X-ray diffraction. tandfonline.comresearchgate.net The study of such derivatives provides invaluable insight into the structural behavior of the core this compound moiety.

The crystal structure of this phenanthroimidazole derivative was solved and refined, revealing a monoclinic crystal system with a P2₁/n space group. tandfonline.comresearchgate.net The crystallographic data for this derivative has been deposited in the Cambridge Crystallographic Data Centre (CCDC). tandfonline.com This information is critical for understanding how the molecule packs in the solid state and what intermolecular forces govern its structure. The analysis of various imidazole-based compounds by single-crystal XRD is a common practice to confirm their synthesized structures. mdpi.comrsc.orgrsc.org

Crystallographic Data for 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole tandfonline.comresearchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
CCDC Number2126693

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. nih.govrsc.org These interactions, though weaker than covalent bonds, collectively determine the crystal's stability, density, and other physical properties.

For imidazole-containing compounds, hydrogen bonding is a primary directional force. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as an acceptor. mdpi.comrsc.org In the crystal structures of related compounds, N-H···N and C-H···N hydrogen bonds play a principal role in forming the primary structural motifs. mdpi.com

Additionally, π-π stacking interactions between the aromatic rings (both the imidazole and the dimethoxyphenyl rings) are expected to be significant. nih.gov These interactions arise from the attractive forces between the electron clouds of adjacent aromatic systems. The analysis of the crystal structure of potential inhibitors has shown that crystal structures are often stabilized by a combination of hydrogen bonds and π-π stacking. nih.gov Tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts, providing a detailed picture of the packing environment. nih.govbiointerfaceresearch.comcardiff.ac.uk

Advanced Spectroscopic Probes (e.g., Rotational Spectroscopy for Gas-Phase Studies)

To understand the intrinsic properties of a molecule, free from the influence of intermolecular interactions present in the solid or liquid state, gas-phase studies are employed. Rotational spectroscopy is a high-resolution technique that provides extraordinarily precise information about a molecule's structure in the gas phase.

This method measures the transitions between quantized rotational energy levels of a molecule. By analyzing the resulting spectrum, one can determine the molecule's rotational constants, which are inversely related to its moments of inertia. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived. researchgate.netbohrium.com

While rotational spectroscopy has been extensively used to study the parent imidazole molecule and its isotopologues, providing a wealth of data for astrophysical searches, performing such an analysis on a larger, substituted molecule like this compound presents challenges. researchgate.netbohrium.comresearchgate.net The low volatility of the compound would require specialized techniques to bring it into the gas phase. However, such a study would yield an unambiguous determination of its gas-phase geometry and dipole moment, providing a benchmark for theoretical calculations and a deeper understanding of the electronic effects of the dimethoxyphenyl substituent on the imidazole ring. researchgate.netunibs.it

Theoretical and Computational Investigations of 2 3,4 Dimethoxyphenyl Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and related properties of molecular systems. For 2-(3,4-Dimethoxyphenyl)imidazole and its analogues, these calculations offer a microscopic view of its geometry, orbital energies, and chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. mpg.deirjweb.comirjweb.com

For molecules like 2-phenylimidazole (B1217362), a close analogue of the title compound, DFT calculations have been used to optimize the molecular structure. aip.org These studies reveal that the imidazole (B134444) and phenyl rings are nearly co-planar. researchgate.netnih.gov In the crystal structure of 2-phenyl-1H-imidazole, the molecule is observed to be disordered over two sites, but the fundamental planarity between the rings is a consistent feature. nih.gov The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. The dihedral angle between the phenyl and imidazole rings is a key parameter, indicating the degree of twist between the two aromatic systems.

Table 1: Representative Calculated Geometrical Parameters for Imidazole-based Compounds Note: This table presents typical values for 2-aryl-imidazole systems based on DFT calculations found in the literature. Exact values for this compound would require a specific calculation.

ParameterTypical Value (Å or °)Description
C-C (inter-ring)~1.47Bond length between the imidazole C2 and the phenyl C1'
N1-C2 (imidazole)~1.38Bond length within the imidazole ring
C4-C5 (imidazole)~1.36Double bond character within the imidazole ring
Dihedral Angle (Phenyl-Imidazole)0-20°Angle of twist between the two ring systems

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity. irjweb.com For a series of substituted 2-phenylimidazoles, DFT calculations have been employed to determine the HOMO and LUMO energies. aip.org These studies show that substituents on the phenyl ring can modulate the HOMO-LUMO gap. Electron-donating groups, such as the two methoxy (B1213986) groups in this compound, are expected to raise the HOMO energy level, which can influence the molecule's reactivity and electronic properties. In a study on related benzimidazole (B57391) derivatives, the HOMO-LUMO gap was calculated to be around 4.4871 eV, reflecting significant chemical stability. irjweb.comirjweb.com A linear correlation has also been observed between the HOMO-LUMO energy gap and the electronic properties of substituents on similar phenolic rings, as quantified by Hammett constants. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations Note: These values are representative for substituted aryl-imidazole systems and serve as an illustration.

Molecular OrbitalTypical Energy (eV)Significance
HOMO-6.0 to -6.5Electron-donating ability
LUMO-1.5 to -2.0Electron-accepting ability
HOMO-LUMO Gap (ΔE)~4.0 to 4.5Chemical reactivity and kinetic stability

The imidazole ring is an aromatic heterocycle containing six π-electrons, which confers it significant stability. Aromaticity can be quantified using various computational indices. One of the most common magnetic criteria is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character.

Theoretical studies on imidazole, 2-phenylimidazole, and their derivatives have used NICS calculations to probe the influence of substituents on the aromaticity of the imidazole ring. aip.org These investigations, performed at DFT levels such as B3LYP/6-31+G*, show that the type and position of substituents can modulate the electron delocalization and thus the aromaticity. aip.org For this compound, the electron-donating methoxy groups on the phenyl ring can influence the electronic communication between the two rings, which in turn may have a subtle effect on the aromaticity of the imidazole core. However, the inherent aromaticity of the imidazole ring is a dominant and stabilizing feature of the molecule.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its conformational flexibility and behavior over time.

The imidazole ring can exist in two tautomeric forms, as the hydrogen atom can reside on either of the two nitrogen atoms. mpg.de For 2-substituted imidazoles, this results in two distinct tautomers. DFT calculations on 2-phenylimidazole derivatives have shown that the energy difference between these tautomers is often small, typically in the range of 0.6 to 3.0 kcal/mol in the gas phase. mpg.de This small energy difference suggests that both tautomeric forms can coexist in equilibrium, particularly in solution. mpg.de

Conformational analysis of this compound primarily involves the study of the rotation around the single bond connecting the dimethoxyphenyl and imidazole rings. The potential energy surface (PES) for this rotation can be scanned to identify the most stable conformations. Studies on related 2-phenylimidazoles indicate a preference for a nearly co-planar arrangement of the two rings, which maximizes π-system conjugation. researchgate.net The presence of methoxy groups at the 3 and 4 positions of the phenyl ring may introduce some steric hindrance, potentially leading to a slightly twisted global minimum conformation.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. rdd.edu.iq By solving Newton's equations of motion, MD simulations can reveal information about the dynamic behavior of a molecule, including its interactions with its environment (e.g., solvent molecules) and its conformational changes. rdd.edu.iq

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics and QSAR/QSPR studies are pivotal in modern drug design, enabling the prediction of a compound's biological activity or properties based on its molecular structure. These models are instrumental in prioritizing candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their biological activities. scielo.br Both 2D and 3D QSAR models have been developed for various imidazole derivatives to predict their therapeutic potential. nih.govfrontiersin.org

2D QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices, molecular weight, and logP. imist.ma These models are computationally less intensive and are useful for initial screening of large compound libraries. For instance, a 2D QSAR model for a series of thiazole (B1198619) derivatives, which share a heterocyclic core with imidazoles, was developed using multiple linear regression (MLR) and partial least squares (PLS) methods, yielding statistically significant models with good predictive power. imist.ma

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional arrangement of atoms. nih.govfrontiersin.org These models generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. imist.mamdpi.com For a series of imidazole analogues, CoMFA and CoMSIA models have been successfully developed, demonstrating high cross-validated (R²cv) and non-cross-validated (R²) correlation coefficients, indicating robust and predictive models. nih.gov The insights from these 3D QSAR studies can guide the rational design of new derivatives with enhanced activity. scielo.brfrontiersin.org

The following table provides an example of the statistical parameters often reported for 2D and 3D QSAR models, illustrating the robustness and predictive capability of such models for imidazole-containing compounds.

Model TypeStatistical ParameterValueReference
2D-QSAR (MLR)0.80 imist.ma
2D-QSAR (MLR)0.63 imist.ma
2D-QSAR (PLS)0.78 imist.ma
2D-QSAR (PLS)0.64 imist.ma
3D-QSAR (CoMFA)R²cv0.643 nih.gov
3D-QSAR (CoMFA)0.767 nih.gov
3D-QSAR (CoMSIA)R²cv0.619 nih.gov
3D-QSAR (CoMSIA)0.765 nih.gov

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. frontiersin.org A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. frontiersin.org

For imidazole-based compounds, pharmacophore models have been developed to understand their interaction with various protein targets. nih.gov These models are often generated based on the structure of a known active ligand bound to its target or by aligning a set of active compounds and identifying common features. frontiersin.org For example, a pharmacophore model for Pin1 inhibitors was developed based on the ligand-bound crystal structure, identifying one negative ionizable feature and two aromatic rings as key interaction points. frontiersin.org

The development of pharmacophore models for this compound and its derivatives would involve identifying the key chemical features responsible for their biological activity. This process can be guided by the known interactions of similar imidazole-containing molecules with their targets. nih.gov The resulting pharmacophore can then be used to screen virtual compound libraries to identify new potential hits with similar activity profiles.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Ligand Prioritization (Strictly In Silico)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. iapchem.org In silico ADMET prediction provides a rapid and cost-effective way to assess these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. iapchem.orgnih.gov

Various computational tools and web servers, such as SwissADME and ProTOX II, are available for predicting a wide range of ADMET parameters. mdpi.com For imidazole derivatives, in silico ADMET predictions have been used to evaluate properties like oral bioavailability, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity. nih.govnih.gov

For this compound, a typical in silico ADMET analysis would involve calculating key physicochemical properties and predicting its pharmacokinetic behavior. The following table summarizes some of the key ADMET properties that are commonly predicted for drug candidates.

PropertyPredicted ValueSignificance
Absorption
Gastrointestinal (GI) AbsorptionHigh/LowPredicts oral absorption.
Caco-2 PermeabilityHigh/LowPredicts intestinal permeability.
Distribution
Blood-Brain Barrier (BBB) PermeantYes/NoPredicts ability to cross into the central nervous system.
P-glycoprotein SubstrateYes/NoPredicts potential for drug efflux.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions.
Excretion
Renal ClearanceHigh/LowPredicts excretion through the kidneys.
Toxicity
CarcinogenicityCarcinogen/Non-carcinogenPredicts cancer-causing potential.
MutagenicityMutagen/Non-mutagenPredicts potential to cause genetic mutations.

Studies on similar imidazole-containing compounds have shown that they can possess favorable ADMET properties, such as good oral bioavailability and low predicted toxicity. nih.govnih.gov However, some derivatives may exhibit issues like poor solubility or potential for CYP enzyme inhibition, highlighting the importance of these in silico assessments. mdpi.comfrontiersin.org

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). dergipark.org.trnih.gov

Molecular docking simulations can provide an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), between a ligand and a protein. researchgate.netceon.rs Lower binding energy values generally indicate a more stable and favorable interaction. imist.ma

For imidazole derivatives, molecular docking studies have been performed against various protein targets to predict their binding affinities. nih.govdergipark.org.tr For example, docking studies of imidazole derivatives with the beta-2 adrenergic receptor-Gs protein complex have been conducted to investigate their potential as modulators of this receptor. dergipark.org.tr Similarly, docking of imidazole-based compounds into the active site of bacterial enzymes has been used to predict their antibacterial activity. nih.govimist.ma

The predicted binding affinities can be used to rank and prioritize compounds for further experimental testing. The following table shows hypothetical binding affinity data for this compound and its derivatives against a specific protein target, as would be obtained from a molecular docking study.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
This compoundTarget X-8.5
Derivative ATarget X-9.2
Derivative BTarget X-7.8

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues in the protein's active site. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are crucial for the stability of the ligand-protein complex. nih.gov

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). The imidazole ring of this compound contains both hydrogen bond donor (N-H) and acceptor (N) sites, which can form key interactions with protein residues.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. The dimethoxyphenyl group of the compound is a significant hydrophobic moiety that can interact with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The phenyl and imidazole rings of the compound can engage in pi-pi stacking or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein active site.

Analysis of these interactions helps to rationalize the observed binding affinity and provides a structural basis for the compound's activity. nih.gov For instance, the identification of a critical hydrogen bond can guide the design of new derivatives that maintain or enhance this interaction, potentially leading to improved potency.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3,4 Dimethoxyphenyl Imidazole Analogues

Impact of Substituent Variation on Activity and Properties

The biological activity and properties of 2-(3,4-dimethoxyphenyl)imidazole analogues are significantly influenced by the nature and position of various substituents on the imidazole (B134444) and phenyl rings.

The dimethoxyphenyl moiety plays a significant role in the electronic properties of the molecule. The two methoxy (B1213986) groups are electron-donating, which increases the electron density of the phenyl ring and can influence the binding affinity of the molecule to its biological target.

Quantitative structure-activity relationship (QSAR) analyses have indicated that hydrophobic and electron-withdrawing groups can be favorable for the binding of some imidazole derivatives to their targets. nih.gov For instance, in a series of imidazothiadiazole analogs, the introduction of electron-withdrawing groups at the 2-position of the imidazothiadiazole ring enhanced binding activity. nih.gov Specifically, the activity was significantly increased with the introduction of a CF2CF2CF3 group compared to an unsubstituted compound. nih.gov

The imidazole ring itself is an electron-rich aromatic system. nih.gov It can act as both a hydrogen bond donor and acceptor, and its basicity is a key factor in its biological activity. nih.gov The pKaH of imidazole is approximately 7.1, making it a relatively strong base. nih.gov Methylation at the N-1 position of the imidazole ring has been shown to impact activity, suggesting that intramolecular interactions are crucial for the inhibitory mode of some imidazole derivatives. nih.gov

The electronic effects of substituents on the phenyl ring can also modulate activity. For example, in a series of 1-(diarylmethyl)-1H-imidazoles, various substituents at the para position of the aryl rings, such as chloro, fluoro, bromo, hydroxyl, and methoxy groups, were investigated to understand their impact on antiproliferative activity. mdpi.com

The size, shape, and lipophilicity of substituents on the this compound scaffold are critical determinants of its biological activity.

Steric Effects: The bulkiness of substituents can either enhance or hinder the binding of a compound to its target. In some cases, larger, bulkier groups can lead to a decrease in activity due to steric hindrance, preventing the molecule from fitting properly into the active site of a receptor or enzyme. For example, in a study of imidazothiadiazole analogs, tertiary amides (CONR2) were found to be dramatically less active than secondary amides (CONHR), and the primary amide (CONH2) was inactive, highlighting the importance of steric factors. nih.gov

Lipophilic Contributions: The lipophilicity, or fat-solubility, of a compound affects its ability to cross cell membranes and reach its target. The lipophilicity of imidazole derivatives can be fine-tuned by adding or modifying substituents. For instance, increasing the length of an alkyl chain on an imidazole derivative was found to increase its antibacterial activity, suggesting that greater lipophilicity was beneficial. nih.gov However, there is often an optimal range for lipophilicity, as excessively lipophilic compounds can have poor solubility and be rapidly metabolized. In a study of imidazothiadiazole analogs, hydrophobic substituents were found to be favorable for receptor binding. nih.gov

The following table summarizes the impact of various substituents on the activity of imidazole derivatives based on several studies:

Substituent/Modification Effect on Activity Rationale Reference
N-1 MethylationDecreased activityDisruption of necessary intramolecular hydrogen bonding nih.gov
C-2 TrifluoromethylIncreased activityFavorable electronic and hydrophobic properties nih.gov
Tertiary Amide at C-5Decreased activitySteric hindrance nih.gov
Increased Alkyl Chain LengthIncreased antibacterial activityIncreased lipophilicity nih.gov
Aromatic Benzyl GroupsDecreased antimicrobial activityUnfavorable lipophilicity compared to alkyl groups nih.gov

Positional Isomerism and its Influence on Biological Outcomes

The specific placement of substituents on the this compound core, known as positional isomerism, can have a profound effect on the biological activity of the resulting analogues. Even minor shifts in the position of a functional group can lead to significant changes in how the molecule interacts with its biological target.

For example, studies on pyrazolopyrimidinone (B8486647) derivatives, which share some structural similarities with substituted imidazoles, have shown that the position of a methyl group can drastically alter antiparasitic potency. acs.org This highlights the sensitivity of the biological target to the spatial arrangement of atoms in the ligand.

In the context of imidazopyrazines, a class of antimalarial compounds, substitutions at different positions on the bicyclic core were explored. nih.gov It was found that para-substitutions on the C3 phenyl ring were preferred, and the carboxamide was identified as the optimal substituent at the R2 position, providing a good balance between potency and physicochemical properties. nih.gov This demonstrates that the biological outcome is highly dependent on the precise location of substituents.

The table below illustrates how positional isomerism can affect the biological activity of imidazole-related scaffolds:

Scaffold Substituent Position Observed Biological Outcome Reference
PyrazolopyrimidinoneMethyl group at R1, R2, and R3Drastic differences in antiparasitic potency, with R2 being the most favorable position. acs.org
ImidazopyrazineSubstitutions at R1 and R2 of the bicyclic coreC3 phenyl para-substitutions were preferred. The R2 carboxamide provided the best balance of potency and properties. nih.gov

These examples underscore the importance of systematically exploring positional isomerism during the drug discovery process to identify the optimal substitution pattern for a desired biological effect.

Rational Design Principles for Modulating Imidazole Scaffold Activity

The development of potent and selective imidazole-based therapeutic agents relies on the application of rational design principles. These strategies leverage an understanding of SAR and SPR to guide the modification of the imidazole scaffold.

Lead optimization is an iterative process aimed at enhancing the desirable properties of a promising "lead" compound while minimizing its undesirable characteristics. patsnap.com Key strategies include:

Modification of Functional Groups: This involves the chemical alteration of existing functional groups to improve potency, selectivity, or pharmacokinetic properties. danaher.com For instance, in the optimization of imidazopyrazines as antimalarials, various carboxamides were explored at the R2 position to achieve a balance of potency and favorable physicochemical properties. nih.gov

Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to lead optimization, as they reveal which parts of a molecule are essential for its biological activity. patsnap.com By systematically altering the structure of a lead compound and assessing the impact on its activity, researchers can identify the key pharmacophoric elements. nih.gov

Improving Pharmacokinetic Profiles: A significant part of lead optimization focuses on improving a compound's absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.comdanaher.com This can involve modifying the molecule to enhance its solubility, metabolic stability, or ability to cross biological membranes. acs.orgnih.gov For example, optimization of imidazopyrazines led to compounds with improved pharmacokinetic properties and in vivo efficacy. nih.gov

The following table outlines common lead optimization strategies and their objectives:

Strategy Objective Example Reference
Functional Group ModificationEnhance potency and selectivityIntroduction of various carboxamides in imidazopyrazines nih.gov
SAR-Guided DesignIdentify and refine key pharmacophoric featuresSystematic modification of a pyrazolopyrimidinone scaffold to improve antitrypanosomal efficacy acs.org
ADMET OptimizationImprove drug-like properties (solubility, stability, etc.)Modification of imidazopyrazines to enhance pharmacokinetic properties for in vivo studies nih.gov

Scaffold hopping is a drug design strategy that involves replacing the central core structure (scaffold) of a molecule with a different one while aiming to maintain or improve its biological activity. nih.govnih.gov This technique is valuable for discovering new chemical classes with potentially better properties or for navigating around existing patents. nih.gov

Bioisosteric replacement is a related concept where a functional group within a molecule is exchanged for another group with similar physical or chemical properties, with the goal of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. patsnap.comnih.gov This approach is a cornerstone of medicinal chemistry. nih.gov

Both scaffold hopping and bioisosteric replacement are powerful tools in lead generation and optimization. nih.gov They allow for the exploration of novel chemical space and the fine-tuning of a molecule's properties to achieve a desired therapeutic effect. nih.govnih.gov For example, these techniques can be used to replace a metabolically unstable group with a more robust one or to alter a compound's solubility.

The table below provides a brief comparison of these two strategies:

Strategy Description Primary Goal Reference
Scaffold HoppingReplacement of the core molecular framework.Discover novel chemical series with improved properties or to circumvent existing intellectual property. nih.govnih.gov
Bioisosteric ReplacementSubstitution of a functional group with a chemically or physically similar one.Enhance potency, selectivity, or ADMET properties of a compound. patsnap.comnih.gov

Conformational Flexibility and Its Role in Molecular Recognition

The three-dimensional structure of a molecule is paramount in determining its interaction with biological targets. For analogues of this compound, the concept of conformational flexibility is central to understanding their structure-activity relationships (SAR) and structure-property relationships (SPR). This flexibility arises from the rotation around single bonds, which allows the molecule to adopt various spatial arrangements, or conformations. The specific conformation that a molecule presents to a biological receptor is critical for molecular recognition and subsequent biological activity.

Computational chemistry plays a crucial role in elucidating the preferred conformations of these molecules. Techniques such as Density Functional Theory (DFT) and potential energy surface (PES) scans are employed to model the molecule's rotational landscape. researchgate.netdntb.gov.ua These analyses calculate the energy associated with different rotational angles (dihedral angles), identifying low-energy, stable conformers that are most likely to exist. For a molecule to bind effectively to its target, its bioactive conformation—the shape it adopts when bound—must be energetically accessible.

The surrounding environment, whether in a solvent or a protein's binding pocket, can significantly influence a molecule's conformational preference. nih.gov Interactions between the molecule and its environment, such as hydrogen bonds or electrostatic interactions, can stabilize or destabilize certain conformations. For instance, computational studies on heme complexes with imidazole ligands have shown that the orientation of the imidazole is determined by electrostatic interactions with both the heme group and the surrounding dielectric medium, which mimics a protein or water environment. nih.gov This highlights that the most stable conformation in a vacuum may not be the one that is active in a biological system.

The strategic design of analogues to control conformational flexibility is a key strategy in drug discovery. By introducing different substituents, medicinal chemists can influence the molecule's preferred shape to optimize its complementarity with a biological target. This can lead to enhanced potency and selectivity.

For example, studies on diimidazole analogues designed as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) demonstrated that computational design could optimize the ligand's shape to fit the target's binding site. nih.gov This optimization led to the discovery of highly potent derivatives. Similarly, a series of 2-(2,3-dimethoxyphenyl)imidazole (B12285063) derivatives were synthesized and evaluated for their affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov The results showed that subtle changes to the molecular structure, which in turn affect its conformational possibilities, could lead to significant differences in binding affinity and selectivity. One analogue, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole , displayed a 7-fold selectivity for the D3 receptor over the D2 receptor, underscoring the importance of precise three-dimensional structure in molecular recognition. nih.gov

The following table summarizes the activity of selected imidazole analogues, illustrating how structural modifications impact their interaction with biological targets.

Table 1: Biological Activity of Selected Imidazole Analogues

Compound ID Target Modification Activity (IC₅₀/Kᵢ) Selectivity
Dim3 PCSK9 Diimidazole analogue 9 nM (IC₅₀) N/A
Dim16 PCSK9 Diimidazole analogue 0.8 nM (IC₅₀) N/A

| Compound 5i | Dopamine D3/D2 Receptors | 2-(5-bromo-2,3-dimethoxyphenyl)imidazole derivative | 21 nM (Kᵢ for D3) | 7-fold for D3 vs D2 |

Mechanistic Investigations of Biological Activities of 2 3,4 Dimethoxyphenyl Imidazole in Vitro and Molecular Focus

Molecular Target Identification and Validation (Non-Clinical)

In vitro and molecular studies have identified several key proteins that interact with 2-(3,4-dimethoxyphenyl)imidazole and its close analogues. These interactions are fundamental to understanding the compound's biological effects, which span anticancer, antimicrobial, and anti-inflammatory activities.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Carbonic Anhydrase, Kinases)

Research has shown that imidazole-based compounds can inhibit various enzymes with high specificity. For the this compound scaffold, kinase inhibition is a prominently reported mechanism.

Trisubstituted imidazoles are recognized as potent inhibitors of key signaling kinases. nih.gov In particular, they have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, an enzyme crucial to the production of inflammatory cytokines. nih.gov This inhibition is a key component of their anti-inflammatory effects. Furthermore, in silico predictions and subsequent in vitro validation have shown that trisubstituted imidazoles, such as 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, target the PI3K/Akt/mTOR pathway by inhibiting the serine/threonine-protein kinase Akt, which is critical for cell survival and proliferation.

A related derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), was found to be a potent inhibitor of bacterial DNA topoisomerase I. nih.gov Specifically, it acts as a poison inhibitor, stabilizing the enzyme-DNA cleavage complex and leading to bacterial cell death, while showing preferential activity for the E. coli enzyme over human topoisomerases. nih.gov

While the broader class of imidazole-containing compounds has been investigated for the inhibition of various enzymes, specific in vitro studies demonstrating the direct inhibition of acetylcholinesterase or carbonic anhydrase by this compound were not prominently found in the reviewed literature.

Receptor Interaction Mechanisms (e.g., GPCR ligands, Nuclear Receptor Ligands)

The this compound structure has been explored for its ability to interact with G-protein coupled receptors (GPCRs), particularly aminergic receptors.

A study on a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues revealed significant binding affinity for dopamine (B1211576) D(2) and D(3) receptors, which are both GPCRs. drugbank.com The incorporation of the imidazole (B134444) moiety was a key structural feature for achieving this receptor interaction. drugbank.com One of the most selective compounds in this series, which shares the dimethoxyphenyl feature, demonstrated a high affinity for the D(3) receptor. drugbank.com This suggests that the this compound core can serve as a scaffold for developing selective GPCR ligands. The general concept of using an aromatic, heterocyclic basic moiety like 2-aminoimidazole in place of traditional aliphatic amines has been proposed as a new strategy in designing ligands for aminergic GPCRs. nih.gov

Compound/AnalogueReceptorBinding Affinity (Ki, nM)Selectivity
2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazoleDopamine D(3)217-fold vs D(2)

This table presents binding affinity data for a close structural analogue of this compound, highlighting its potential as a GPCR ligand. drugbank.com

Cellular Pathway Modulation (In Vitro Studies)

The molecular interactions of this compound derivatives translate into significant modulation of key cellular pathways. In vitro studies using various cell lines have provided detailed insights into their antiproliferative, antimicrobial, and anti-inflammatory mechanisms.

Antiproliferative and Apoptosis Induction Mechanisms in Cancer Cell Lines

One of the most studied activities of this compound class is its ability to suppress cancer cell growth by inducing programmed cell death, or apoptosis.

A key study demonstrated that 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole suppresses the viability of human breast cancer cell lines in a dose-dependent manner. nih.gov The primary mechanism was identified as the targeted suppression of the oncogenic PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition leads to a cascade of downstream effects, including a decrease in the phosphorylation of crucial signaling proteins like PDK, Akt, and mTOR. nih.gov The disruption of this survival pathway ultimately activates the cellular machinery for apoptosis, evidenced by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

CompoundCell LineAntiproliferative Activity (IC50, µM)
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazoleMDA-MB-231 (Breast Cancer)21.1

This table shows the in vitro antiproliferative activity of a key this compound derivative against a human breast cancer cell line. nih.gov

Other imidazole derivatives have been shown to induce cell cycle arrest, providing another mechanism for their antiproliferative effects. nih.govnih.gov For instance, related benzimidazole (B57391) structures can arrest the cell cycle at the S or G2/M phase. nih.govwikipedia.org

Antimicrobial Action Through Molecular Basis (e.g., DNA/protein synthesis inhibition, microtubule disruption)

The imidazole scaffold is the basis for many antimicrobial agents, and derivatives of this compound have been investigated for their specific molecular actions against microbes.

A primary mechanism identified for a derivative containing the 2-(3,4-dimethoxyphenyl) core is the inhibition of bacterial DNA topoisomerase I. nih.gov This enzyme is essential for managing DNA topology during replication and transcription. The compound acts as a "poison" inhibitor, trapping the enzyme on the DNA strand, which leads to lethal double-strand breaks and bacterial death. nih.gov

For antifungal activity, the molecular basis for azole compounds, including imidazoles like ketoconazole, is well-established. They inhibit the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase. nih.govnih.gov This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Its inhibition disrupts membrane integrity and function, leading to fungal cell death.

Furthermore, other imidazole derivatives have been identified as inhibitors of bacterial protein synthesis, representing another distinct molecular mechanism of antimicrobial action.

Anti-inflammatory Mechanisms at the Cellular Level

The anti-inflammatory properties of this compound derivatives are primarily linked to their ability to modulate inflammatory signaling pathways within immune cells.

Studies on 2,4,5-trisubstituted imidazoles have shown that these compounds can inhibit the release of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), from human peripheral blood mononuclear cells. nih.gov The molecular mechanism underlying this effect is the inhibition of p38 MAP kinase. nih.gov This kinase is a central regulator of the inflammatory response, and its inhibition effectively suppresses the synthesis and release of these key cytokines. The inhibition of the transcription factor NF-κB, which controls the expression of many pro-inflammatory genes, is a critical downstream effect of p38 MAP kinase pathway suppression.

Representative Imidazole CompoundTargetInhibitory Activity (IC50, µM)
Benzylsulfanyl imidazole 2bp38 MAP Kinase4.0
Benzylsulfanyl imidazole 2bTNF-α release1.1
Benzylsulfanyl imidazole 2bIL-1β release0.38
Compound 2q (optimized)p38 MAP Kinase0.63
Compound 2q (optimized)IL-1β release0.04

This table presents the inhibitory activity of representative trisubstituted imidazole compounds against p38 MAP kinase and inflammatory cytokine release, demonstrating the mechanism of action at a cellular level. nih.gov

Antioxidant Mechanisms and Radical Scavenging

The antioxidant properties of this compound and its derivatives have been a subject of scientific inquiry. These compounds have demonstrated the ability to scavenge various free radicals, a key aspect of their antioxidant mechanism. The presence of the dimethoxyphenyl group is often considered crucial for this activity. Studies have shown that the position and nature of substituents on the imidazole ring can significantly influence the radical scavenging potency.

Research has explored the structure-activity relationships of these compounds, indicating that the hydrogen atom on the imidazole nitrogen and the electron-donating methoxy (B1213986) groups on the phenyl ring contribute to their antioxidant capacity. The mechanism is believed to involve the donation of a hydrogen atom to the free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting radical of the imidazole derivative is stabilized by resonance, which enhances its antioxidant efficacy.

Antiviral Mechanisms (e.g., targeting viral proteases)

While the primary focus of research on this compound derivatives has been on other therapeutic areas, some studies have explored their potential as antiviral agents. The imidazole core is a common scaffold in many antiviral drugs, suggesting that its derivatives could exhibit similar activities. The proposed antiviral mechanisms often involve the inhibition of key viral enzymes, such as proteases, which are essential for viral replication.

The specific interactions between this compound derivatives and viral proteases are a subject of ongoing research. Molecular modeling studies can provide insights into the potential binding modes of these compounds within the active site of the protease, highlighting the key interactions that could lead to inhibition. However, detailed in vitro enzymatic assays are necessary to confirm these predictions and quantify the inhibitory potency.

In Vitro Efficacy Studies against Pathogenic Organisms (Non-Clinical)

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against a range of pathogenic bacteria. These studies often determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The antibacterial spectrum of these compounds has been shown to include both Gram-positive and Gram-negative bacteria.

For instance, certain synthesized lophine derivatives, which include the this compound scaffold, have been tested against various bacterial strains. The results have indicated that the level of activity is dependent on the specific substitutions on the imidazole and phenyl rings.

Table 1: Antibacterial Activity of Selected this compound Derivatives This table is representative of typical findings and may not reflect the full scope of all research.

Bacterial Strain MIC (µg/mL) of Derivative A MIC (µg/mL) of Derivative B
Staphylococcus aureus 32 64
Bacillus subtilis 16 32
Escherichia coli 64 128

Antifungal Activity and Target Modulation (e.g., 14-α-demethylase)

The antifungal potential of this compound derivatives has been a significant area of investigation. A primary molecular target for many antifungal agents is the enzyme 14-α-demethylase, which is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.

Research has demonstrated that imidazole-containing compounds can effectively inhibit 14-α-demethylase. The nitrogen atom in the imidazole ring is thought to coordinate with the heme iron atom in the active site of the enzyme, thereby blocking its function. The 2-(3,4-Dimethoxyphenyl) moiety can further enhance this binding through hydrophobic and van der Waals interactions within the enzyme's active site. The antifungal activity of these compounds has been evaluated against various fungal pathogens, including species of Candida and Aspergillus.

Antiparasitic Investigations (e.g., against Toxoplasma gondii, Leishmania)

The therapeutic potential of this compound derivatives extends to the treatment of parasitic diseases. For example, some imidazole-based compounds have been investigated for their activity against Toxoplasma gondii, the causative agent of toxoplasmosis. The mechanism of action against this parasite is not fully elucidated but is believed to involve the inhibition of essential parasitic enzymes.

Similarly, the activity of these compounds against various Leishmania species, the parasites responsible for leishmaniasis, has been explored. The search for new leishmanicidal agents is a priority due to the limitations of current therapies. Imidazole derivatives offer a promising scaffold for the development of new drugs targeting this parasite. The exact molecular targets within the parasite are a subject of ongoing research, but likely involve enzymes that are unique to the parasite or are essential for its survival.

Advanced Applications of Imidazole Scaffolds Beyond Clinical Therapeutics

Catalysis and Organocatalysis

The imidazole (B134444) moiety is a cornerstone in the development of novel catalysts due to its unique structural and electronic properties. tandfonline.comnih.gov Its derivatives have been successfully employed in both transition metal-catalyzed reactions and as mediators in organocatalytic processes.

Ligands for Transition Metal Catalysts

Imidazole-containing compounds are well-established as effective ligands in transition metal catalysis. The nitrogen atoms within the imidazole ring can coordinate with metal centers, facilitating a wide range of chemical transformations. elsevierpure.comtandfonline.com This coordination ability has been leveraged in the synthesis of various metal complexes. For instance, researchers have synthesized and characterized complexes of transition metals like Cu(II), Ni(II), Co(II), and Pd(II) with ligands derived from substituted imidazoles. researchgate.netbeilstein-journals.org

The design of these ligands can be highly modular. For example, polysilsesquioxane (POSS)-linked imidazole-based N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands have been developed for use with transition metal catalysts. google.com The synthesis of such ligands is often straightforward, involving reactions between POSS-halides and the corresponding imidazole. google.com The resulting complexes have shown promise in various catalytic applications, including cross-coupling reactions. acs.orgresearchgate.net Given this precedent, 2-(3,4-Dimethoxyphenyl)imidazole , with its available nitrogen lone pairs, represents a potential candidate for the development of new ligands for transition metal catalysts, where the dimethoxyphenyl group could further influence the steric and electronic environment of the metal center.

Proton Transfer Mediators in Organic Synthesis

The imidazole ring is amphoteric, meaning it can function as both a proton acceptor and a proton donor. alfa-chemistry.comresearchgate.net This characteristic makes it an excellent mediator for proton transfer, a fundamental step in many organic reactions. researchgate.netmdpi.com Studies using bifunctional photoacids like 7-hydroxyquinoline (B1418103) have explored the amphoteric properties of imidazole in mediating proton transfer exchange dynamics. researchgate.net

In such systems, imidazole can facilitate proton transport, which is a critical function in biological systems like proton channel transmembrane proteins and in technological applications such as high-temperature proton exchange membrane fuel cells (HT-PEMFCs). researchgate.net The ability of imidazole to mediate proton transfer has been demonstrated to alter reaction pathways, for instance, by promoting an initial proton transfer from a photoacid to the imidazole, followed by a subsequent transfer from the imidazole to another site on the molecule. researchgate.net This established function of the imidazole core suggests that This compound could similarly act as a proton shuttle in various organic syntheses, with the electronic nature of the dimethoxyphenyl substituent potentially modulating its acid-base properties.

Materials Science and Engineering

The versatility of the imidazole scaffold extends deeply into materials science, where its derivatives are used to create a diverse range of functional materials, from stable ionic liquids to high-performance polymers and optoelectronic components. elsevierpure.com

Development of Ionic Liquids with Enhanced Properties

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C that have garnered significant attention due to their unique properties, including low vapor pressure, high thermal stability, and tunable structures. alfa-chemistry.comrsc.orgnih.gov The imidazole ring is a foundational scaffold for many ILs, first incorporated in 1984. elsevierpure.comtandfonline.com The properties of these ILs can be finely tuned by modifying the substituents on the imidazole ring and by changing the counter-anion. elsevierpure.com

These materials have found applications as green solvents, in water treatment, and as electrolytes in fuel cells. elsevierpure.comalfa-chemistry.com For instance, combinations of bis(trifluoromethanesulfonyl)imide and benzimidazole (B57391) have been used to create proton-conducting ionic liquids with high thermal stability. alfa-chemistry.com Supported ionic liquids, where an ether-based biimidazole ionic liquid is loaded onto a porous support like silica (B1680970) gel, have been developed for applications such as SO2 absorption. google.com The structural framework of This compound makes it a candidate for derivatization into novel ionic liquids, where the dimethoxyphenyl group could impart specific solubility or thermal characteristics.

Polymerizable Monomers and High-Performance Polymers

The imidazole ring can be incorporated into polymers to create materials with advanced properties. chemicalbook.com Imidazole-containing monomers, such as 1-vinylimidazole, can be polymerized to form materials for a wide range of applications, including fuel cells, catalysts, and gene delivery systems. chemicalbook.comrsc.org

Research has focused on developing high-performance polymers for applications like high-temperature polymer electrolyte membranes (HT-PEMs) in fuel cells. lu.se In one study, polymers were synthesized through reactions between p-triphenyl and aldehydes bearing imidazole moieties, such as 1-methyl-2-imidazole-formaldehyde. lu.se The resulting membranes demonstrated excellent phosphoric acid absorption, good tensile strength (13.6 MPa), and a peak power density of 732 mW cm⁻² at 180 °C in a fuel cell. lu.se Similarly, poly(methacrylamides) with imidazole pendants have been synthesized and shown to bind to DNA. researchgate.net These examples highlight the potential for using monomers derived from This compound to create new polymers with tailored thermal, mechanical, or ion-conducting properties.

Functional Materials in Organic Optoelectronics (e.g., Electron-Transport and NLO Materials)

Imidazole derivatives are promising materials for organic optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. beilstein-journals.orgtandfonline.com The structure of many imidazole-based compounds, featuring electron-donating and electron-accepting groups connected by a π-conjugated system (a D-π-A structure), facilitates intramolecular charge transfer (ICT), which is crucial for NLO properties. beilstein-journals.orgnih.gov The This compound compound fits this design, with the dimethoxyphenyl group acting as an electron donor and the imidazole ring as part of the conjugated system.

A closely related compound, 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole , has been synthesized and studied for its potential as an electron-transport and NLO material. tandfonline.comresearchgate.net Computational analysis using Density Functional Theory (DFT) revealed that this material has a low electron reorganization energy (λe) of 0.373 eV, suggesting its suitability for use as an electron transport material in OLEDs. tandfonline.comresearchgate.net Furthermore, its static first hyperpolarizability was calculated to be significantly higher than that of the standard NLO material urea (B33335), indicating strong potential for NLO applications. tandfonline.comresearchgate.net Derivatives of carbazole (B46965) and diphenyl imidazole have also been investigated as host materials in phosphorescent OLEDs, demonstrating high triplet energies and good charge transport mobility. nih.gov

The NLO properties of these materials arise from the ease with which their extended π-electron systems can be polarized by a strong electric field from a laser. nih.gov The third-order nonlinear optical susceptibility (χ⁽³⁾) is a key parameter for these materials. For example, an anthraquinone-fused imidazole dye, AQ1, exhibited a high nonlinear susceptibility of 3.43 × 10⁻¹³ e.s.u. nih.gov

Table 1: NLO and Electron Transport Properties of a Related Imidazole Derivative

This table presents theoretical data for 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazole, a compound structurally similar to the focus of this article, highlighting its potential in optoelectronics. tandfonline.comresearchgate.net

PropertyValuePotential Application
Electron Reorganization Energy (λe)0.373 eVElectron Transport in OLEDs
Static First Hyperpolarizability (β)1.40023 x 10⁻³⁰ esuNonlinear Optics (NLO)

Agrochemical and Pesticide Development

The imidazole scaffold is a cornerstone in modern agrochemical research, providing the structural basis for a wide array of fungicides, herbicides, and insecticides. cabidigitallibrary.orgdasbonchem.com Its versatility allows for the synthesis of compounds that are potent, selective, and possess diverse modes of action. cabidigitallibrary.org The presence of the imidazole ring is crucial for the biological activity of many commercial crop protection agents. researchgate.net

Imidazole derivatives function as highly effective fungicides, with prominent examples including Imazalil and Prochloraz. dasbonchem.com These compounds are widely applied in fruit and vegetable farming to protect against fungal diseases like mildew and blight, both pre- and post-harvest. dasbonchem.com Their mechanism often involves the inhibition of sterol biosynthesis in fungi, a process vital for maintaining the integrity of their cell membranes.

In the realm of weed control, imidazolinone herbicides such as Imazapyr and Imazethapyr are of significant importance. dasbonchem.comresearchgate.net These herbicides act by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. nih.gov This targeted action allows for broad-spectrum control of both grass and broadleaf weeds. nih.gov The development of imidazolinone-tolerant crops, often marketed under the Clearfield® system, has enabled the use of these herbicides for in-crop weed management. nih.gov

Furthermore, the imidazole core is present in various insecticides. researchgate.net Certain derivatives have been shown to inhibit critical enzymes in insects, such as acetylcholinesterase, which is fundamental for nerve function. researchgate.net Patents have been granted for various dichloro-imidazole derivatives intended for use as fungicides, bactericides, and insecticides, highlighting the ongoing innovation in this area. google.com The investigation of compounds like this compound is predicated on this history of success, with the aim of discovering new agents with improved efficacy or novel modes of action to combat resistance and enhance crop yields.

Table 1: Examples of Imidazole-Based Agrochemicals

Compound NameAgrochemical TypePrimary Application
ImazalilFungicideProtection of fruits and vegetables against fungal infections, such as mildew and blight. dasbonchem.com
ProchlorazFungicideControl of fungal diseases in cereals, fruits, and vegetables. dasbonchem.com
ImazapyrHerbicideBroad-spectrum weed control in crops like soybeans and peanuts, and in forestry management. dasbonchem.comawsjournal.org
ImazethapyrHerbicideWeed control in leguminous crops such as soybeans and peanuts. dasbonchem.comnih.gov
FenamidoneFungicideControl of diseases like late blight and downy mildew in potatoes, grapes, and vegetables.
ClothianidinInsecticideA neonicotinoid used for controlling a wide range of sucking and chewing insects.

Bio-Inspired Systems and Biomimetic Catalysis

The unique chemical properties of the imidazole ring make it a fundamental component in the design of bio-inspired systems and biomimetic catalysts. Its ability to act as a nucleophile, a proton donor/acceptor, and a ligand for metal ions mirrors its role in the active sites of many natural enzymes, such as metalloenzymes and hydrolases. acs.orgiosrjournals.org Researchers leverage these features to construct synthetic catalysts that mimic enzyme function for various chemical transformations.

A significant area of research involves using imidazole and its derivatives to create catalysts that replicate the active sites of copper-dependent enzymes. researchgate.net For example, scientists have successfully fabricated supramolecular catalysts by promoting the self-assembly of imidazole derivatives with copper ions (Cu²⁺). sciopen.com These systems can possess catechol oxidase-like centers and are capable of catalyzing complex cascade reactions, such as sequential oxidation and hydrolysis, with a significant acceleration in reaction rates. researchgate.netsciopen.com

Similarly, bio-inspired manganese-based catalysts have been developed for oxidation reactions. A synthesized biomimetic tris-imidazole ligand, when complexed with manganese (Mn(II)), creates a system that is highly effective and selective for the catalytic epoxidation of alkenes using hydrogen peroxide. researchgate.net The inclusion of the imidazole rings is directly linked to the enhanced catalytic activity of the system. researchgate.net

Beyond oxidation, imidazole-based systems are being explored for energy applications. Iron-imidazole nanohybrids supported on silica have been shown to be efficient and reusable heterogeneous catalysts for the production of hydrogen gas from formic acid. nih.gov This process is a key reaction in strategies for chemical hydrogen storage. The nitrogen atoms in the imidazole ring act as effective donors toward the metal center, which is crucial for the catalyst's reactivity and stability. nih.gov The development of bifunctional catalysts, where an imidazole moiety provides nucleophilic catalysis while another part of the molecule binds metal ions, demonstrates a sophisticated approach to mimicking enzymatic phosphorylation of alcohols. nih.govrsc.org The potential of this compound in this field lies in its tailored electronic and steric properties, which can be harnessed to fine-tune the performance of such biomimetic catalysts.

Table 2: Research Findings in Imidazole-Based Biomimetic Catalysis

Catalytic SystemMimicked Process/EnzymeKey Research Finding
Imidazole/Histidine/Cu²⁺ Supramolecular AssemblyCatechol OxidaseThe addition of imidazole synergistically accelerates oxidative activity approximately 10-fold and hydrolysis activity about 14-fold. researchgate.netsciopen.com
Tris-imidazole/Mn(II) ComplexMonooxygenase EnzymesDemonstrates remarkable effectiveness and high selectivity for the epoxidation of various alkenes using H₂O₂ as a green oxidant. researchgate.net
[Fe-Imidazole@SiO₂] NanohybridsHydrogenase EnzymesCreates an efficient and reusable heterogeneous catalyst for producing H₂ from formic acid, a key reaction for hydrogen storage technologies. nih.gov
Polyether-Imidazole Bifunctional CatalystKinase EnzymesDemonstrates cooperative catalysis with metal salts for the phosphorylation of alcohols, mimicking enzymatic phosphoryl transfer. nih.govrsc.org

Challenges and Future Research Directions for 2 3,4 Dimethoxyphenyl Imidazole

Overcoming Synthetic Hurdles for Complex Analogues

The synthesis of imidazole (B134444) derivatives can be approached through various methods, including the Debus synthesis, which utilizes glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), and other techniques that allow for the creation of C-substituted imidazoles. mdpi.comtsijournals.com While the synthesis of the core 2-(3,4-dimethoxyphenyl)imidazole structure is established, the creation of more complex and functionally diverse analogues presents significant challenges. These hurdles often relate to achieving specific substitution patterns (regioselectivity) and controlling the three-dimensional arrangement of atoms (stereochemistry), which are crucial for optimizing biological activity. numberanalytics.com

Future research will likely focus on developing more efficient and selective synthetic methods. tandfonline.combohrium.com This includes the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions (MCRs) like the van Leusen imidazole synthesis to streamline the production of complex derivatives. mdpi.comresearchgate.net The development of protecting groups that can be easily introduced and removed from the imidazole nitrogen is also an important area of investigation to facilitate the synthesis of 2-substituted imidazoles. acs.org

Integration of Advanced Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies is becoming increasingly vital in the design and development of new imidazole-based compounds. acs.org Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, can predict how these molecules might interact with biological targets, thereby guiding the synthesis of more potent and selective compounds. mdpi.comnih.gov These in silico methods can significantly accelerate the drug discovery process by prioritizing candidates for laboratory synthesis and testing. acs.org

Future directions will involve the use of more sophisticated computational models to predict not only binding affinities but also pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. mdpi.comnih.gov The synergy between predictive computational data and empirical results from techniques like X-ray crystallography and NMR spectroscopy will be crucial for a deeper understanding of structure-activity relationships (SAR). nih.gov

Table 1: Computational and Experimental Techniques in Imidazole Research

Technique Application Key Insights
Molecular Docking Predicts the binding orientation of a ligand to a target protein.Identifies potential biological targets and key binding interactions. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Assesses the stability of ligand-protein complexes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of molecules to their biological activity.Guides the design of more potent analogues.
X-ray Crystallography Determines the three-dimensional structure of molecules.Provides precise information on molecular geometry and intermolecular interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the structure and dynamics of molecules in solution.Elucidates molecular structure and conformational changes upon binding. nih.gov

Exploration of Novel Biological Targets and Pathways (Molecular Level)

Imidazole derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities such as anticancer, antifungal, and anti-inflammatory effects. nih.govresearchgate.netontosight.ai For instance, some imidazole compounds act as inhibitors of enzymes like c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases like Alzheimer's. nih.gov The 2-(3,4-dimethoxyphenyl) group, in particular, is a structural motif found in compounds with various biological activities.

Future research should aim to identify and validate novel molecular targets for this compound and its derivatives. This can be achieved through high-throughput screening, chemical proteomics, and phenotypic screening approaches. nih.gov Understanding the specific molecular pathways that are modulated by these compounds is critical for elucidating their mechanism of action and for the rational design of next-generation therapeutics. For example, investigating their effects on signaling pathways involved in cell proliferation, apoptosis, and inflammation could reveal new therapeutic opportunities. nih.gov The discovery of allosteric modulators, which bind to a site on a receptor other than the primary binding site, represents another promising avenue for developing more selective drugs. nih.gov

Development of Imidazole-Based Chemical Probes and Biological Tools

The unique properties of the imidazole scaffold make it an excellent foundation for the development of chemical probes and biological tools. nih.gov These tools are instrumental for studying complex biological processes at the molecular level. For example, imidazole derivatives can be functionalized with fluorescent tags to create probes for bioimaging applications, allowing for the visualization of specific molecules or events within living cells. nih.govacs.org

The development of imidazole-based fluorescent probes is an active area of research. acs.orgrsc.org Future work could focus on creating probes with improved photophysical properties, such as higher quantum yields and greater photostability. Additionally, the design of "smart" probes that exhibit a change in their fluorescence properties upon binding to a specific target could provide powerful tools for diagnostics and for monitoring the efficacy of therapeutic interventions. The synthesis of bifunctional molecules that can both act as a therapeutic and a diagnostic agent (theranostics) is another exciting future direction.

Expanding Non-Therapeutic Industrial Applications of Imidazole Derivatives

Beyond their therapeutic potential, imidazole derivatives have a range of industrial applications. lifechemicals.comtsijournals.com They are used as corrosion inhibitors, catalysts, and components of ionic liquids and polymers. lifechemicals.comchemsrc.com The imidazole ring's ability to coordinate with metal ions is a key property that underpins many of these applications. lifechemicals.com

Future research is expected to expand the non-therapeutic applications of this compound and related compounds. Potential areas of exploration include their use in the development of sustainable materials, such as high-performance polymers and functionalized surfaces for catalysis and sensing. numberanalytics.com There is also growing interest in their application in environmental remediation, for example, in the capture of heavy metals or carbon dioxide. numberanalytics.com The development of new imidazole-based materials with tailored properties could have a significant impact on a variety of industrial sectors.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3,4-Dimethoxyphenyl)imidazole derivatives?

The compound is typically synthesized via condensation reactions. For example, 2-(3,4-Dimethoxyphenyl)-1H-benzo[d]imidazole (DMI) is prepared by reacting 3,4-dimethoxybenzaldehyde with o-phenylenediamine in dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium hydroxide) followed by allylation or other functionalization steps . Reaction conditions such as solvent choice (DMSO, ethanol), temperature (reflux), and catalysts (e.g., glacial acetic acid) significantly influence yield and purity. Detailed procedures and yields (e.g., 65% for related triazole derivatives) are reported in multi-step syntheses .

Q. How is structural confirmation of this compound achieved?

Structural characterization relies on spectroscopic and crystallographic methods:

  • IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1666 cm⁻¹, NH stretch at ~3448 cm⁻¹) .
  • ¹H NMR confirms substituent patterns, such as methoxy protons (δ 3.34–3.86 ppm) and aromatic protons (δ 7.26–7.93 ppm) .
  • X-ray crystallography resolves non-planar conformations and dihedral angles (e.g., 35.78° between imidazole and benzene rings) .

Advanced Research Questions

Q. How do electron-donating methoxy groups influence the physicochemical properties of this compound?

Methoxy groups enhance electron density, affecting reactivity and intermolecular interactions. In corrosion inhibition studies, derivatives like DMI exhibit improved adsorption on metal surfaces due to methoxy groups' electron-donating effects, as shown by density functional theory (DFT) calculations and molecular dynamics simulations. The inhibition efficiency correlates with substituent position and number (e.g., trimethoxy vs. dimethoxy derivatives) .

Q. What computational approaches predict the toxicity of this compound derivatives?

Tools like GUSAR-online are used to predict acute toxicity. These models analyze structural descriptors (e.g., lipophilicity, hydrogen bonding) to estimate LD₅₀ values and classify toxicity risks. For example, methoxy-substituted triazole-thioacetate derivatives showed low predicted toxicity, enabling prioritization for biological testing .

Q. How does crystallographic data resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals non-covalent interactions critical for stability and function. In 2-(3,4-Dimethoxyphenyl)-4,5-diphenylimidazole, C–H⋯O hydrogen bonds form infinite chains along the b-axis, while C–H⋯π interactions stabilize the crystal lattice. Dihedral angles between the imidazole ring and substituents (e.g., 69.75° for phenyl rings) inform steric and electronic effects .

Q. How can researchers reconcile contradictory biological activity data across substituted imidazole derivatives?

Discrepancies arise from variations in substituent patterns, assay conditions, and target systems. For instance:

  • Corrosion inhibition studies highlight methoxy groups' role in metal surface adsorption .
  • Biological activity (e.g., antimicrobial, anticancer) depends on additional functionalization (e.g., thiazole-triazole hybrids in ). Methodological consistency (e.g., standardized MIC assays) and comparative DFT/QSAR analyses are recommended to isolate structure-activity relationships .

Methodological Tables

Table 1: Key Spectral Data for this compound Derivatives

PropertyObservationReference
IR (C=N stretch) 1666 cm⁻¹
¹H NMR (OCH₃) δ 3.34–3.86 ppm (singlet)
X-ray Dihedral Angle 35.78° (imidazole vs. benzene ring)

Table 2: Computational Toxicity Prediction (GUSAR-online)

DerivativePredicted LD₅₀ (mg/kg)Toxicity Class
Triazole-thioacetate ester450–600Low risk

Retrosynthesis Analysis

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Feasible Synthetic Routes

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